trans-3-(Boc-amino)-2,2-dimethylcyclobutylamine
Description
trans-3-(Boc-amino)-2,2-dimethylcyclobutylamine (CAS 1392803-55-2) is a specialized organic compound featuring a cyclobutane ring substituted with a tert-butoxycarbonyl (Boc)-protected amine group at the trans-3 position and two methyl groups at the 2,2 positions. Its molecular formula is C₁₁H₂₂N₂O₂ (molecular weight: 214.31 g/mol) . This compound is primarily utilized as an intermediate in organic synthesis, particularly in peptide chemistry, where the Boc group serves as a temporary protecting group for amines during multi-step reactions. Its trans stereochemistry and cyclobutane backbone confer unique steric and electronic properties, influencing its reactivity and stability in synthetic pathways .
Properties
IUPAC Name |
tert-butyl N-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-6-7(12)11(8,4)5/h7-8H,6,12H2,1-5H3,(H,13,14)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCOQMMIAHCCFN-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1NC(=O)OC(C)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C[C@@H]1NC(=O)OC(C)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Amino Group
The primary synthetic strategy to prepare trans-3-(Boc-amino)-2,2-dimethylcyclobutylamine involves the protection of the free amine group on the cyclobutylamine derivative using di-tert-butyl dicarbonate (Boc2O). This step is crucial for stabilizing the amine functionality during further synthetic transformations.
- React free trans-3-amino-2,2-dimethylcyclobutylamine with di-tert-butyl dicarbonate in an appropriate solvent (e.g., dichloromethane or ethyl acetate).
- The reaction is often carried out at room temperature under mild basic conditions (e.g., using triethylamine) to facilitate Boc group installation.
- Post-reaction, the solvent is removed under reduced pressure to yield a colorless or light yellow oily intermediate containing the Boc-protected amine.
This method aligns with general Boc-protection protocols widely used in organic synthesis.
Crystallization Method for Boc-Protected Amines
A patented crystallization method specifically addresses the challenge of isolating and purifying Boc-protected amino acids and amines, including those that are difficult to crystallize by conventional means. Although the patent primarily discusses Boc-amino acids, the principles are applicable to Boc-protected cyclobutylamines such as this compound.
Stepwise crystallization process:
| Step | Description | Conditions/Remarks |
|---|---|---|
| 1 | React free amine with di-tert-butyl dicarbonate and evaporate solvent under reduced pressure | Obtain a transparent oily matter (colorless or light yellow) |
| 2 | Add seed crystals of Boc-protected compound (purity 95-100%) to the oily matter | Seed crystal amount: 0.2-2% by weight; standing time: 10-50 hours at room temperature |
| 3 | Solidify oily matter into white solid; add weakly polar solvent for pulping | Solvents include saturated aliphatic hydrocarbons (e.g., cyclohexane, n-hexane) or ethers (e.g., diethyl ether); solvent volume 5-10 times weight of oily matter |
| 4 | Pulping for 0.5-5 hours, followed by filtration, washing, and drying under reduced pressure | Drying at 60°C for 10-30 hours under vacuum |
This approach enhances purity and stability, enabling long-term storage without decomposition.
Synthesis Route Considerations
While specific literature on the direct synthesis of this compound is limited, general synthetic strategies for related Boc-protected cycloalkylamines provide insight:
- Starting from the corresponding cyclobutylamine derivative, the Boc protection is performed as above.
- The stereochemistry (trans-configuration) is controlled by the choice of starting material or stereoselective synthesis of the cyclobutyl ring.
- Purification via crystallization as described ensures high purity (>95%) and yield (~85-90%).
Summary Table of Preparation Method
| Preparation Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Boc Protection | trans-3-amino-2,2-dimethylcyclobutylamine + di-tert-butyl dicarbonate, base, RT | Boc-protected amine in solution/oil | Mild conditions, standard Boc protection |
| Solvent Removal | Reduced pressure evaporation | Oily transparent matter | Prepares for crystallization |
| Seed Crystal Addition | 0.2-2 wt% seed crystals, RT, 10-50 h | Solidification to white solid | Seed crystals purity 95-100% |
| Pulping | Add weak polar solvent (cyclohexane, n-hexane, diethyl ether), 5-10x volume, 0.5-5 h | Crystallized product | Enhances purity and stability |
| Filtration and Drying | Vacuum drying at 60°C, 10-30 h | Pure crystalline this compound | Final product ready for use |
Research Findings and Industrial Relevance
- The crystallization method significantly improves the purity and stability of Boc-protected amines, which are otherwise oils or low-melting solids prone to decomposition.
- The use of seed crystals and controlled pulping solvents is critical for reproducible crystallization.
- This method is scalable and suitable for industrial mass production due to its simplicity and effectiveness.
- The compound’s stability under these conditions facilitates its use as an intermediate in pharmaceutical synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-(Boc-amino)-2,2-dimethylcyclobutylamine can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of amine derivatives. Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: The compound can participate in substitution reactions where the Boc group can be replaced by other functional groups. This is often achieved using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and other reagents.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
- The compound serves as a critical intermediate in organic synthesis, particularly for nitrogen-containing compounds such as peptides, alkaloids, and heterocycles. The Boc (tert-butyloxycarbonyl) protecting group allows for selective manipulation during chemical reactions, facilitating the synthesis of complex molecular architectures.
Multi-Step Synthesis Techniques
- Synthesizing trans-3-(Boc-amino)-2,2-dimethylcyclobutylamine typically involves multi-step organic synthesis methodologies. Each step must be carefully controlled to ensure high yields and purity. This compound's synthesis can be optimized to produce derivatives with varying functionalities.
Medicinal Chemistry
Potential Therapeutic Applications
- The unique cyclobutane structure combined with the amino functionality positions this compound as a candidate for drug development. Its ability to interact with biological targets could lead to the discovery of novel therapeutic agents aimed at treating various diseases.
Biological Activity Exploration
- While specific biological activity data is limited, compounds with similar structural motifs are often investigated for their pharmaceutical potential. Researchers are exploring its efficacy against specific diseases and its role in modulating biological processes.
Material Science
Designing New Materials
- Beyond its applications in organic synthesis and medicinal chemistry, this compound may also find utility in material science. The controlled reactivity afforded by the Boc protecting group can be harnessed to develop materials with tailored properties.
While specific case studies focusing solely on this compound are scarce, ongoing research into structurally related compounds suggests promising avenues for exploration:
- Drug Development: Investigations into amino-substituted compounds have often led to the identification of new drugs targeting various biological pathways.
- Material Innovation: Research into the use of protected amines in polymer science indicates potential applications in creating novel materials with enhanced properties.
Mechanism of Action
The mechanism of action of trans-3-(Boc-amino)-2,2-dimethylcyclobutylamine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, and other proteins. The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine
The cis isomer (CAS 1032684-85-7) shares the same molecular formula (C₁₁H₂₂N₂O₂) but differs in stereochemistry at the cyclobutane ring. Key distinctions include:
- Physical Properties : While both isomers have similar molecular weights, differences in melting points and solubility profiles are expected due to packing efficiency in crystalline states.
- Applications : The cis isomer may be preferred in stereospecific syntheses requiring precise spatial orientation of functional groups .
Table 1: Comparison of Boc-Protected Cyclobutylamine Isomers
| Property | trans-Isomer | cis-Isomer |
|---|---|---|
| CAS Number | 1392803-55-2 | 1032684-85-7 |
| Stereochemistry | Trans-3-amino | Cis-3-amino |
| Primary Use | General peptide synthesis | Stereospecific synthesis |
Pyrethroid Metabolites: trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid (trans-DCCA)
Unlike the Boc-protected cyclobutylamine:
- Structural Differences : Cyclopropane vs. cyclobutane ring; dichlorovinyl and carboxylic acid substituents vs. Boc-protected amine.
- Function: trans-DCCA is a biomarker for human pesticide exposure, detected in urine . In contrast, the Boc compound is synthetic and non-biological.
- Reactivity : The carboxylic acid group in trans-DCCA allows for salt formation and hydrogen bonding, whereas the Boc group in the cyclobutylamine enables controlled deprotection under acidic conditions .
Table 2: Cyclic Amines vs. Pyrethroid Metabolites
| Compound | Core Structure | Functional Groups | Application |
|---|---|---|---|
| Boc-Protected Cyclobutylamine | Cyclobutane | Boc-amino, methyl groups | Organic synthesis intermediate |
| trans-DCCA | Cyclopropane | Dichlorovinyl, carboxylic acid | Pesticide biomarker |
Chlorinated Hydrocarbons: trans-1,4-Dichlorobutene and trans-1,4-Dichlorocyclohexane
These chlorinated hydrocarbons (CAS 110-57-6 and 16890-91-8) lack functional groups like amines or esters. Key contrasts:
- Reactivity : Chlorinated hydrocarbons undergo elimination or substitution reactions, whereas the Boc-protected cyclobutylamine participates in amine-specific reactions (e.g., deprotection, acylation) .
- Toxicity : Chlorinated compounds are often environmental contaminants, while the Boc compound is lab-synthesized with controlled handling requirements .
Biological Activity
Trans-3-(Boc-amino)-2,2-dimethylcyclobutylamine is a bicyclic compound notable for its potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₁H₂₂N₂O
- Molecular Weight : 214.31 g/mol
- CAS Number : 1392803-55-2
- Purity : ≥95% .
The compound features a tert-butoxycarbonyl (Boc) group that enhances its stability and solubility, making it an attractive candidate for various biological applications.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antifungal and Antibacterial Properties : Compounds in this class have shown efficacy against various pathogens .
- Cytotoxic Effects : Some derivatives have been observed to induce apoptosis in cancer cells .
The specific mechanisms by which this compound exerts its effects are still under investigation but may involve modulation of enzyme activity or interaction with cellular receptors.
1. Structure-Activity Relationship (SAR)
A comparative analysis of this compound with structurally similar compounds has revealed significant insights into its biological activity. For instance, variations in the Boc group or the cyclobutane structure can lead to differing levels of cytotoxicity and selectivity against specific targets .
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bicyclic structure with Boc protection | Potential cytotoxicity |
| Cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine | Similar bicyclic structure | Antifungal properties observed |
| 1-Amino-2,2-dimethylcyclobutane | Variation in amino group positioning | Reduced antibacterial activity |
2. In Vivo Studies
Recent studies have demonstrated the compound's potential in reducing intraocular pressure when applied topically, suggesting a role in ophthalmic therapies . This effect is attributed to its selective inhibition of Na,K-ATPase isoforms, particularly α₂β₃ heterodimers, which are crucial in regulating ion homeostasis in ocular tissues.
3. Synthetic Accessibility and Versatility
The synthesis of this compound is relatively straightforward, allowing for modifications that enhance biological activity. Methods include:
Q & A
Q. How can degradation products be detected under oxidative stress conditions?
- Methodological Answer :
- Stress testing : Expose the compound to H₂O₂ (3%) or AIBN (radical initiator) at 40°C.
- Detection : Use LC-MS/MS with MRM transitions for anticipated oxidation products (e.g., cyclobutane ring-opened aldehydes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
